N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}pyridine-3-sulfonamide
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Overview
Description
N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine ring, a phenyl group, and a sulfonamide moiety, making it a versatile candidate for research in medicinal chemistry and other domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}pyridine-3-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the azepane group. The phenyl group is then attached, and finally, the sulfonamide moiety is introduced. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares a similar pyridazine and phenyl structure but differs in the functional groups attached.
Substituted N-phenylpyrazine-2-carboxamides: These compounds have a similar core structure but with different substituents.
Uniqueness
N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}pyridine-3-sulfonamide is unique due to its combination of a pyridazine ring, azepane group, and sulfonamide moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H23N5O2S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]pyridine-3-sulfonamide |
InChI |
InChI=1S/C21H23N5O2S/c27-29(28,19-6-5-13-22-16-19)25-18-9-7-17(8-10-18)20-11-12-21(24-23-20)26-14-3-1-2-4-15-26/h5-13,16,25H,1-4,14-15H2 |
InChI Key |
YAFJRWSTUWGTGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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